molecular formula C17H15N3O3 B13705412 N-(8-Methoxy-5-quinolyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-(8-Methoxy-5-quinolyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B13705412
M. Wt: 309.32 g/mol
InChI Key: VZVVIXRVUKZLIK-UHFFFAOYSA-N
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Description

N-(8-Methoxy-5-quinolyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that combines quinoline and dihydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Methoxy-5-quinolyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the dihydropyridine ring. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-Methoxy-5-quinolyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(8-Methoxy-5-quinolyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-Methoxy-5-quinolyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety may bind to DNA or proteins, affecting their function, while the dihydropyridine ring can modulate ion channels or receptors. These interactions lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-Methoxy-5-quinolylsulfonyl)aziridine
  • 8-Methoxyquinoline-5-sulfonyl chloride
  • N-Heptyl-8-methoxy-5-quinoline sulfonamide

Uniqueness

N-(8-Methoxy-5-quinolyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of quinoline and dihydropyridine structures

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-(8-methoxyquinolin-5-yl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C17H15N3O3/c1-10-5-6-12(16(21)19-10)17(22)20-13-7-8-14(23-2)15-11(13)4-3-9-18-15/h3-9H,1-2H3,(H,19,21)(H,20,22)

InChI Key

VZVVIXRVUKZLIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

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